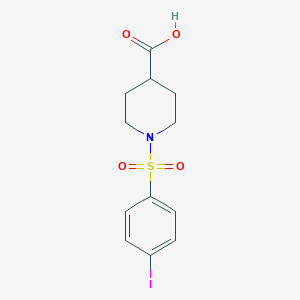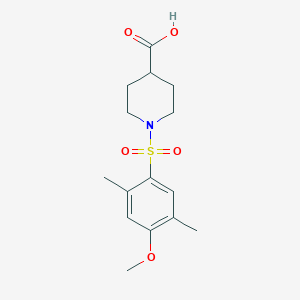![molecular formula C14H19ClN2O4S B513088 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-46-7](/img/structure/B513088.png)
1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a chloro-ethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-chloro-3-ethoxybenzenesulfonyl)piperazine.
Acylation: The intermediate is then acylated with ethanoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and ethanone groups.
Hydrolysis: The ethanone group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a tool compound to study the effects of sulfonyl piperazine derivatives on biological systems.
Industrial Applications: Employed in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the ethoxy group, which may affect its biological activity.
1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacological profile.
Uniqueness
1-[4-(4-Chloro-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both chloro and ethoxy substituents on the benzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-[4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCJXOHEBHIBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![Bis(2-hydroxyethyl)[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B513006.png)
![Bis(2-hydroxyethyl)[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513007.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513009.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)



![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)

